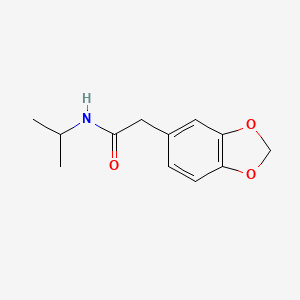![molecular formula C12H12Cl2FN3O B13167406 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B13167406.png)
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a pyrazole ring substituted with a 4-fluorophenyl group, a methyl group, and a chloroacetamide moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride typically involves the reaction of N-isopropyl-4-fluoroaniline with chloroacetyl chloride in the presence of an acid-binding agent like triethylamine . This reaction is carried out under mild conditions, ensuring high yield and purity. The process is straightforward and involves the following steps:
- Dissolution of N-isopropyl-4-fluoroaniline in an appropriate solvent.
- Addition of chloroacetyl chloride dropwise while maintaining the reaction temperature.
- Introduction of triethylamine to bind the acid by-products.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and environmental safety. The use of triethylamine is particularly advantageous as it can be easily recovered and reused, minimizing waste . The equipment used is designed to handle the corrosive nature of the reagents, and the reaction conditions are controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Oxidized forms of the compound, potentially altering its biological activity.
Reduction: Reduced forms, which may have different physical and chemical properties.
Hydrolysis: Corresponding acids and amines.
Scientific Research Applications
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism by which 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide: Shares a similar core structure but with different substituents.
2-chloro-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a fluorophenyl group.
2-chloro-N-phenylacetamide: Lacks the fluorophenyl and pyrazole moieties.
Uniqueness
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various research and industrial applications.
Properties
Molecular Formula |
C12H12Cl2FN3O |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H11ClFN3O.ClH/c1-8-6-11(15-12(18)7-13)17(16-8)10-4-2-9(14)3-5-10;/h2-6H,7H2,1H3,(H,15,18);1H |
InChI Key |
LQPMMZGVTGIHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCl)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)









![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13167381.png)



